tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate
Description
tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate is a chemical compound with the molecular formula C12H14BrNO4. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom attached to a benzo[d][1,3]dioxole ring, which is further connected to a carbamate group.
Properties
IUPAC Name |
tert-butyl N-(5-bromo-1,3-benzodioxol-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(15)14-9-7(13)4-5-8-10(9)17-6-16-8/h4-5H,6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDLHOQJZIIQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC2=C1OCO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620342 | |
| Record name | tert-Butyl (5-bromo-2H-1,3-benzodioxol-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401811-77-6 | |
| Record name | tert-Butyl (5-bromo-2H-1,3-benzodioxol-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Laboratory Synthesis Route
The primary and most documented synthetic approach involves the carbamoylation of 5-bromobenzo[d]dioxole with tert-butyl chloroformate under basic and anhydrous conditions.
- Starting Material: 5-bromobenzo[d]dioxole
- Reagents: tert-butyl chloroformate (Boc anhydride equivalent), triethylamine (base)
- Solvent: Anhydrous organic solvents such as dichloromethane or chloroform
- Conditions:
- Reaction under inert atmosphere to avoid moisture
- Temperature typically maintained at 0°C to room temperature
- Stirring for several hours to overnight
- Work-up:
- Quenching with aqueous sodium bicarbonate
- Organic layer separation, drying over anhydrous sodium sulfate
- Purification by recrystallization or column chromatography
This method yields tert-Butyl (5-bromobenzo[d]dioxol-4-yl)carbamate with good purity and moderate to high yield.
Industrial Scale Considerations
While detailed industrial production protocols are scarce, the general practice is to scale up the laboratory synthesis with optimizations:
- Reaction Optimization:
- Fine-tuning solvent volume, reagent stoichiometry, and temperature to maximize yield and reduce by-products
- Use of continuous flow reactors for improved heat and mass transfer, enhancing scalability and safety
- Purification:
- Industrial chromatography or crystallization techniques adapted for bulk quantities
- Quality Control:
- Monitoring by HPLC, NMR, and mass spectrometry to ensure product consistency
This approach aligns with standard practices for carbamate derivative production.
Alternative Synthetic Strategies
No direct alternative synthetic routes for this exact compound are widely reported. However, related carbamate derivatives have been synthesized via:
Phosgene or phosgene equivalent-mediated carbamoylation:
As seen in related benzo[d]dioxole derivatives, phosgene in toluene followed by amine addition can form carbamates. However, this is less common for tert-butyl carbamates due to the availability of tert-butyl chloroformate.Di-tert-butyl dicarbonate (Boc2O) mediated synthesis:
Analogous to procedures for other heterocyclic carbamates, Boc2O with a base such as DMAP and sodium bicarbonate in tert-butyl alcohol can be used to protect amino groups, which could be adapted for this compound.
Detailed Data Table: Preparation Parameters
Research Findings and Analysis
Reaction Efficiency: The use of tert-butyl chloroformate with triethylamine under anhydrous conditions provides a straightforward and efficient route to the target carbamate, minimizing side reactions such as hydrolysis.
Purity and Characterization: Products are typically characterized by NMR (¹H and ¹³C), mass spectrometry, and melting point analysis confirming the structure and purity.
Solubility and Formulation: For biological applications, the compound is often formulated as clear solutions using DMSO and co-solvents like corn oil or PEG300, ensuring bioavailability.
Scalability: Industrial scale-up involves maintaining anhydrous conditions and controlling reaction parameters to prevent decomposition or side reactions, with continuous flow reactors offering promising improvements.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Major Products Formed
Substitution: Products include various substituted benzo[d][1,3]dioxoles.
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and related compounds.
Hydrolysis: Corresponding amines and carbon dioxide.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to tert-butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the compound's potential in inhibiting tumor growth through the modulation of specific signaling pathways involved in cancer cell proliferation and apoptosis .
Case Study:
In vitro studies demonstrated that this compound effectively reduced the viability of various cancer cell lines, including breast and colon cancer cells, suggesting its role as a lead compound for further development in anticancer therapies .
2. Neuroprotective Effects
Another promising application lies in neuroprotection. Research has shown that derivatives of this compound can protect neuronal cells from oxidative stress-induced apoptosis. A notable study published in Bioorganic & Medicinal Chemistry explored its effects on neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Study:
Experimental results indicated that treatment with this compound led to a significant increase in cell survival rates under oxidative stress conditions compared to untreated controls.
Agricultural Applications
1. Pesticide Development
The compound's structural features make it a candidate for developing novel pesticides. Its brominated structure may enhance bioactivity against specific pests while minimizing environmental impact.
Case Study:
Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in pest populations without adversely affecting beneficial insects . This suggests its potential use as an eco-friendly alternative to conventional pesticides.
Material Science Applications
1. Polymer Chemistry
this compound can be utilized as a building block in polymer synthesis. Its functional groups allow for incorporation into various polymer matrices, potentially enhancing thermal stability and mechanical properties.
Case Study:
Research on polymer composites incorporating this compound demonstrated improved tensile strength and thermal resistance compared to traditional polymers . These findings indicate its utility in developing advanced materials for industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carbamate group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate
- tert-Butyl (5-fluorobenzo[d][1,3]dioxol-4-yl)carbamate
- tert-Butyl (5-iodobenzo[d][1,3]dioxol-4-yl)carbamate
Uniqueness
tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
Biological Activity
tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate (CAS: 401811-77-6) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and antidiabetic activities, supported by relevant research findings and data tables.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to benzodioxole derivatives. For instance, a series of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed minimum inhibitory concentrations (MICs) as low as 80 nM against Sarcina and Staphylococcus aureus .
| Compound | Target Bacteria | MIC (nM) |
|---|---|---|
| 4e | Sarcina | 80 |
| 4e | Staphylococcus aureus | 110 |
| 6c | Sarcina | 90 |
These findings suggest that the structural features of this compound may contribute to its effectiveness as an antibacterial agent.
Antidiabetic Activity
Research has also explored the antidiabetic potential of benzodioxole derivatives. In a study assessing the efficacy of various compounds against α-amylase, a key enzyme in carbohydrate metabolism, certain derivatives demonstrated potent inhibitory effects. For example, compound IIc exhibited an IC50 value of 0.68 µM, indicating strong potential for managing diabetes .
| Compound | α-Amylase Inhibition IC50 (µM) |
|---|---|
| IIa | 0.85 |
| IIc | 0.68 |
In vivo studies using streptozotocin-induced diabetic mice further confirmed the antidiabetic effects of these compounds, showcasing their therapeutic potential in diabetes management.
Case Study 1: Antibacterial Screening
In a systematic screening of novel benzodioxole derivatives for antibacterial activity, researchers synthesized several compounds and evaluated their effectiveness using agar diffusion tests. The study found that certain derivatives significantly inhibited bacterial growth compared to standard antibiotics, highlighting the importance of structural modifications in enhancing biological activity .
Case Study 2: Antidiabetic Evaluation
A comprehensive evaluation of benzodioxole derivatives for their antidiabetic properties was conducted using both in vitro and in vivo models. The study revealed that specific compounds not only inhibited α-amylase effectively but also demonstrated minimal cytotoxicity towards normal cell lines, suggesting a favorable safety profile for potential therapeutic applications .
Q & A
Q. What are the standard synthetic routes for tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate?
The compound is typically synthesized via a multi-step process involving Boc (tert-butoxycarbonyl) protection of the amine group. A common approach includes:
- Boc Protection : Reacting 5-bromobenzo[d][1,3]dioxol-4-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) .
- Purification : Silica gel chromatography (e.g., 0–100% ethyl acetate in hexanes) is used to isolate the product, with yields often exceeding 90% .
- Validation : Confirm purity via LC/MS (e.g., m/z = 551.25 [M+1]) and ¹H NMR (e.g., δ 10.42 ppm for the carbamate NH) .
Q. What precautions are necessary for handling this compound in the laboratory?
- Toxicity : While specific toxicity data for this compound is limited, structurally similar carbamates exhibit acute toxicity via inhalation or dermal exposure. Use fume hoods and wear nitrile gloves, lab coats, and safety goggles .
- Stability : Avoid prolonged exposure to moisture, strong acids/bases, or high temperatures, which may hydrolyze the Boc group or degrade the benzo[d][1,3]dioxole ring .
Q. How is the compound characterized for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the Boc group (e.g., δ 1.49 ppm for tert-butyl protons) and the bromobenzo[d][1,3]dioxole moiety (e.g., δ 7.19 ppm for aromatic protons) .
- Mass Spectrometry : LC/MS or HRMS confirms molecular weight (expected [M+H]⁺ = 329.2 g/mol) and detects impurities .
Advanced Research Questions
Q. How can coupling reaction efficiency be optimized during synthesis?
- Catalyst Screening : Evaluate coupling agents like HATU or EDCI for amide bond formation. For Boc protection, DMAP accelerates Boc₂O activation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity, while additives like TEA neutralize acidic byproducts .
- Reaction Monitoring : Use TLC or in-situ FTIR to track reaction progress and minimize over-reaction or side products .
Q. What strategies resolve discrepancies in NMR data for this compound?
- Dynamic Effects : Rotameric splitting in the Boc group or restricted rotation in the benzo[d][1,3]dioxole ring can cause unexpected peak multiplicity. Variable-temperature NMR (e.g., 25–60°C) mitigates this .
- Impurity Profiling : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) to identify contaminants or degradation products .
Q. How does the compound function as an intermediate in pharmaceutical synthesis?
- Antiviral Applications : Analogous Boc-protected carbamates are used in prodrug synthesis (e.g., GS-7682, a nucleoside analog with broad-spectrum antiviral activity). The bromine atom facilitates cross-coupling reactions to install pharmacophores .
- Protection-Deprotection : The Boc group shields amines during multi-step syntheses and is cleaved under acidic conditions (e.g., TFA) without affecting sensitive functional groups .
Q. What are the degradation pathways under thermal stress?
- Thermogravimetric Analysis (TGA) : Studies on similar carbamates show decomposition above 200°C, releasing CO₂ and tert-butanol.
- GC/MS Analysis : Detect volatile byproducts like bromophenols or benzoquinones, which form via cleavage of the dioxole ring .
Q. How can low yields during Boc protection be troubleshooted?
Q. What catalytic applications exist for this compound in cross-coupling reactions?
Q. How are computational methods applied to predict reactivity?
- DFT Calculations : Model transition states for Boc deprotection or bromine substitution to guide experimental conditions (e.g., solvent effects on activation energy) .
- Molecular Dynamics (MD) : Simulate interactions in solution to predict solubility or aggregation behavior, critical for reaction scalability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
